CC-115 is a triazole-containing compound classified as a dual inhibitor of mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK). [, ] It has emerged as a subject of interest in scientific research for its potential anticancer properties. [, ] CC-115 acts by binding to and inhibiting the activity of DNA-PK and both raptor-mTOR (mTOR complex 1 or mTORC1) and rictor-mTOR (mTOR complex 2 or mTORC2). [] Notably, CC-115 also demonstrates an inhibitory effect on kinase suppressor of morphogenesis in genitalia 1 (SMG1), a crucial regulator of the nonsense-mediated mRNA decay (NMD) RNA degradation mechanism. [] This multi-target inhibition distinguishes CC-115 from selective kinase inhibitors, potentially offering broader therapeutic applications. [, ]
Structural Optimization: Further exploration of CC-115's SAR can lead to the development of more potent and selective analogs with improved pharmacokinetic profiles. []
Biomarker Identification: Identifying specific biomarkers that predict response to CC-115 will enable its precision use in personalized medicine approaches. [, ]
Clinical Development: Continued clinical trials are essential to validate CC-115's efficacy and safety profile in human patients, paving the way for its potential translation into clinical practice. [, , , , ]
Combination Therapies: Investigating the synergistic potential of CC-115 in combination with other therapeutic agents, such as chemotherapy or radiotherapy, can lead to more effective treatment strategies. [, , , , ]
CC-115 is a novel triazole-containing compound that functions as a dual inhibitor of the mammalian target of rapamycin and DNA-dependent protein kinase. It is currently undergoing clinical trials for its potential use in cancer therapy, particularly targeting solid tumors resistant to conventional treatments. The compound has shown promise in inducing cell death through mechanisms such as pyroptosis, which is a form of programmed cell death associated with inflammation and tumor suppression .
CC-115 is classified as an antitumor agent due to its ability to inhibit critical pathways involved in cancer cell survival and proliferation. Specifically, it targets the mechanistic target of rapamycin (mTOR) pathway and DNA-dependent protein kinase (DNA-PK), both of which are vital for cellular growth and DNA repair mechanisms .
The synthesis of CC-115 involves several chemical reactions typical for triazole compounds. While specific synthetic routes may vary, they generally include the formation of the triazole ring through cycloaddition reactions, followed by modifications to introduce functional groups that enhance its pharmacological properties.
Synthesis typically employs techniques such as:
Detailed protocols for synthesis are often proprietary and may vary between research labs.
The molecular structure of CC-115 features a triazole ring, which is essential for its biological activity. The specific arrangement of atoms within the molecule allows it to effectively interact with its biological targets.
Key structural data includes:
CC-115 participates in various chemical reactions that contribute to its mechanism of action. Notably, it can induce apoptosis and pyroptosis in tumor cells by modulating signaling pathways related to cell survival.
Key reactions include:
CC-115 exerts its antitumor effects primarily through two mechanisms:
In vitro studies have demonstrated that CC-115 effectively reduces cell viability in various cancer cell lines, including lung adenocarcinoma and melanoma, highlighting its potential as a therapeutic agent .
CC-115 is typically characterized by:
Key chemical properties include:
Relevant analyses often involve evaluating these properties through standard assays and stability tests.
CC-115 has significant potential applications in oncology, particularly in:
Its dual action as an inhibitor makes it a valuable candidate for combination therapies aimed at enhancing the efficacy of existing treatments against solid tumors .
CC-115 (C₁₆H₁₆N₈O) represents a novel class of targeted anticancer agents designed for simultaneous inhibition of two pivotal kinase targets: the mammalian target of rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK). This small molecule inhibitor exhibits potent enzymatic activity with half-maximal inhibitory concentrations (IC₅₀) of 21 nM against mTOR and 13 nM against DNA-PK in cell-free assays [1] [3]. Functionally, CC-115 disrupts critical signaling networks in cancer cells by concurrently targeting the PI3K-AKT-mTOR pathway (central to cellular metabolism, proliferation, and survival) and the DNA damage response machinery (essential for genomic stability and repair) [1] [4]. Its dual mechanism offers a therapeutic advantage over single-pathway inhibitors by potentially overcoming compensatory mechanisms and synthetic lethality in DNA repair-deficient malignancies [1] [7]. Currently in clinical development for various advanced solid and hematologic malignancies, CC-115 exemplifies the evolving paradigm of multi-targeted kinase inhibition in precision oncology [2].
The therapeutic rationale for dual mTOR/DNA-PK inhibition stems from the interconnected roles of these kinases in cancer progression and treatment resistance. mTOR exists in two functionally distinct complexes: mTORC1 regulates protein synthesis and cell growth via phosphorylation of S6K and 4E-BP1, while mTORC2 promotes survival through AKT activation (Ser473 phosphorylation) [1] [4]. DNA-PK, a core component of the non-homologous end joining (NHEJ) pathway, is recruited to DNA double-strand breaks by the Ku70/Ku80 heterodimer, where it phosphorylates itself (e.g., at S2056) and substrates like Artemis, XRCC4, and DNA ligase IV to facilitate DNA repair [1] [5].
CC-115 exerts coordinated disruption of these pathways through:
Table 1: Preclinical Antitumor Activity of CC-115 Across Cancer Models
Cancer Type | Cell Lines/Models | Key Findings | Source |
---|---|---|---|
Broad Panel | 123 cancer cell lines | GI₅₀ range: 0.015–1.77 μM; apoptosis induction in hematologic and solid tumors | [1] |
Non-Small Cell Lung Cancer (NSCLC) | Primary pCan1/pCan2, A549 | Dose-dependent viability inhibition (30–300 nM); G1-S arrest; suppressed migration/invasion; ROS induction | [4] |
Renal Cell Carcinoma (RCC) | 786-O, A489, primary RCC | IC₅₀: 1–5 μM; colony formation inhibition; apoptosis via caspase-3/9 activation; in vivo xenograft suppression | [7] |
Chronic Lymphocytic Leukemia (CLL) | Primary CLL cells | IC₅₀: 0.51 μM; reversion of CD40-induced chemoresistance; reduced Mcl-1/Bcl-xL expression | [3] [6] |
Mechanistically, CC-115 enhances DNA damage accumulation by blocking both NHEJ and homologous recombination (HR). In cancer cells exposed to bleomycin (a DNA-damaging agent), CC-115 reduces phosphorylation of DNA-PKcs (S2056) and ATM substrates, indicating cross-pathway suppression [1]. This dual interference is particularly effective in cancers with replication stress, where mTOR-driven proliferation increases DNA double-strand breaks, creating dependency on DNA-PK-mediated repair [1] [7]. In RCC, CC-115 disrupts the mTORC2 complex by dissociating mTOR-Sin1-DNA-PKcs interactions, thereby downregulating HIF-2α—a key driver of renal carcinogenesis [7].
The high selectivity of CC-115 for mTOR and DNA-PK within the phosphoinositide 3-kinase-related kinase (PIKK) family stems from its optimized molecular interactions with kinase ATP-binding sites. Structurally, CC-115 features a triazole-containing core that facilitates hinge-region binding, complemented by hydrophobic moieties occupying adjacent specificity pockets [3] [5].
Table 2: Kinase Inhibition Profile of CC-115
Target | IC₅₀ (nM) | Selectivity vs. Closest Relatives | Functional Consequence |
---|---|---|---|
DNA-PK | 13 | 40-fold over PI3Kα | NHEJ impairment; radiosensitization |
mTOR | 21 | >1,000-fold over ATR/ATM | mTORC1/2 blockade; suppression of S6K/AKT phosphorylation |
PI3Kα | 852 | 40-fold less potent than DNA-PK | Minimal PI3Kα inhibition at therapeutic concentrations |
ATM | >30,000 | >1,400-fold selectivity | No significant ATM inhibition |
ATR | >30,000 | >1,400-fold selectivity | No significant ATR inhibition |
cFMS | 2,000 | 100-fold less potent than mTOR | Off-target only at high concentrations (≥3 μM) |
Key structural determinants of selectivity include:
Functional validation of selectivity is evidenced by:
The triazole-pyrimidine scaffold enables critical hydrogen bonding with Val2240 (mTOR) and Val4011 (DNA-PK), while its planar configuration allows deep penetration into the hydrophobic pocket unique to these kinases [5]. This precision minimizes interference with structurally divergent kinases (e.g., ATR’s bulkier active site or ATM’s distinct regulatory loops), underpinning CC-115’s clinical utility in targeting mTOR and DNA-PK without broad kinome effects [1] [6].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: